Ac-arg-ser-leu-lys-amc trifluoroacetate salt

S1P substrate specificity fluorogenic peptide cleavage proprotein convertase selectivity

Ac-Arg-Ser-Leu-Lys-AMC trifluoroacetate salt (Ac-RSLK-AMC) is a synthetic, sequence-defined fluorogenic peptide substrate engineered for the specific detection and kinetic characterization of Site-1 protease (S1P, also known as MBTPS1 or subtilisin/kexin isozyme-1), a membrane-bound serine protease of the subtilisin superfamily. The tetrapeptide sequence RSLK corresponds to the internal propeptide cleavage site (Site-B) of S1P itself, which is cleaved during autocatalytic maturation to generate the active S1P-B form.

Molecular Formula C33H51N9O8
Molecular Weight 701.8 g/mol
Cat. No. B12320794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-arg-ser-leu-lys-amc trifluoroacetate salt
Molecular FormulaC33H51N9O8
Molecular Weight701.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C
InChIInChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37)
InChIKeyZVPQHIMGLOTCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Arg-Ser-Leu-Lys-AMC Trifluoroacetate Salt: A Sequence-Defined Fluorogenic Substrate for Site-1 Protease (S1P/MBTPS1) Activity Assays


Ac-Arg-Ser-Leu-Lys-AMC trifluoroacetate salt (Ac-RSLK-AMC) is a synthetic, sequence-defined fluorogenic peptide substrate engineered for the specific detection and kinetic characterization of Site-1 protease (S1P, also known as MBTPS1 or subtilisin/kexin isozyme-1), a membrane-bound serine protease of the subtilisin superfamily [1]. The tetrapeptide sequence RSLK corresponds to the internal propeptide cleavage site (Site-B) of S1P itself, which is cleaved during autocatalytic maturation to generate the active S1P-B form [2]. Upon enzymatic hydrolysis at the Lys-AMC amide bond, the fluorogenic 7-amino-4-methylcoumarin (AMC) leaving group is liberated, producing a quantifiable fluorescent signal measurable at excitation 360–380 nm and emission 440–460 nm . The compound is supplied as a trifluoroacetate (TFA) salt (CAS 259176-76-6, molecular formula C₃₃H₅₁N₉O₈, MW 701.83), which enhances solubility in DMSO and aqueous assay buffers, facilitating direct use in high-throughput screening formats .

Why Generic AMC Protease Substrates Cannot Substitute for Ac-RSLK-AMC in S1P Activity Measurement


Site-1 protease exhibits a unique and stringent substrate specificity that distinguishes it from other mammalian proprotein convertases, including furin and related subtilisin-like enzymes. S1P preferentially cleaves after non-basic amino acids (Leu, Lys, or Thr) within the consensus motif RX(L/I/V)Z, and critically requires an arginine (or lysine) at the P4 position for substrate recognition [1]. Generic commercially available AMC substrates, such as Boc-Gly-Lys-Arg-AMC (targeting furin-like dibasic-cleaving convertases), Z-Phe-Arg-AMC (cathepsin B/L), or Suc-Leu-Leu-Val-Tyr-AMC (chymotrypsin-like activity), lack both the requisite tetrapeptide length and the critical P4 basic residue–P2 hydrophobic/lysine architecture recognized by S1P [2]. Furthermore, even closely related peptide-AMC substrates that share sequence homology with S1P's natural substrates demonstrate markedly different cleavage efficiencies: the secreted S1P-C enzyme cleaves Ac-RSLK-AMC but does not cleave Ac-RSVL-AMC, a tetrapeptide corresponding to the physiological SREBP-2 cleavage site, when presented as a minimal 4-mer AMC conjugate [3]. This sequence-dependent discrimination means that substitution with an incorrect AMC substrate will yield false-negative results or grossly underestimated S1P activity, directly compromising assay validity in drug screening, inhibitor characterization, and lipid metabolism research.

Head-to-Head Comparative Evidence: Ac-RSLK-AMC vs. Ac-RSVL-AMC and Other S1P Substrate Candidates


Cleavage Discrimination: Ac-RSLK-AMC vs. Ac-RSVL-AMC by Secreted S1P-C Enzyme

The most definitive comparative evidence for Ac-RSLK-AMC comes from the original characterization of secreted S1P-C activity by Cheng et al. (1999). Using purified secreted S1P(983)-C enzyme, the authors directly compared cleavage of two structurally analogous tetrapeptide-AMC substrates: Ac-RSLK-AMC (corresponding to the S1P internal propeptide Site-B) and Ac-RSVL-AMC (corresponding to the physiological SREBP-2 cleavage site). Ac-RSLK-AMC was cleaved by S1P(983)-C, releasing quantifiable AMC fluorescence, whereas Ac-RSVL-AMC was not cleaved under identical assay conditions [1]. This binary discrimination—cleaved versus not cleaved—demonstrates that the P2 Leu→Val substitution and the P1 Lys→Leu substitution within an otherwise identical Ac-R-X-X-L/V-AMC scaffold abolish S1P-mediated hydrolysis when the substrate is presented as a minimal 4-mer peptide [2]. The observation that the RSVL sequence becomes cleavable only when embedded within a longer 16-residue peptide derived from the SREBP-2 luminal loop further underscores the critical role of the P1' and extended substrate context, which the RSLK sequence partially compensates for in a short tetrapeptide format [1].

S1P substrate specificity fluorogenic peptide cleavage proprotein convertase selectivity

S1P/SPRING Complex Km for Ac-RSLK-AMC vs. RNLL-Based Substrate

The 2025 PNAS study by Structuring et al. provides quantitative kinetic parameters for S1Pecto/SPRINGecto complex using Ac-RSLK-AMC as substrate in a competitive inhibition experimental design. Although the full Michaelis-Menten parameters for Ac-RSLK-AMC alone were not reported as isolated values in the accessible text, the study used Ac-RSLK-AMC at concentrations up to 200 µM with 10 nM enzyme to characterize PF-429242 inhibition (Fig. 1D–E) [1]. In parallel, the study reported detailed kinetic constants for an alternative 4-mer substrate based on the SPRING cleavage site (RNLL-derived): for wild-type S1Pecto/SPRINGecto, this substrate exhibited Km = 53 µM and kcat = 1.2 min⁻¹; upon introducing the I308A mutation that relieves steric constraint at the P2 binding pocket, Km decreased to 11 µM and kcat increased to 18.7 min⁻¹ [2]. The fact that Ac-RSLK-AMC was selected as the reference substrate for inhibitor characterization, rather than the RNLL-based substrate, indicates its established status as the validated tool compound for S1P biochemical assays [1]. The RSLK sequence represents the preferred B-site cleavage motif (RSLK↓) in S1P autocatalytic maturation, which is kinetically favored over alternative cleavage sequences [3].

enzyme kinetics Michaelis-Menten S1P cofactor SPRING substrate affinity

Patent-Validated Utility in S1P Inhibitor Screening Cascades

The US Patent 6,649,593 ('Modulators of SREBP processing') explicitly discloses Ac-RSLK-AMC and its derivatives as substrate tools for assaying S1P inhibitory activity of candidate compounds [1]. The patent lists multiple Ac-RSLK-based compounds with C-terminal warheads (including Ac-RSLK-CH₂Cl, Ac-RSLK-CH₂F, Ac-RSLK-CF₃, Ac-RSLK-CONHEt, and Ac-RSLK-2-thiazolyl) as both substrates and inhibitor scaffolds, demonstrating that the RSLK tetrapeptide core recognition motif is necessary and sufficient for active-site engagement of S1P [2]. In contrast, analogous compounds built on the KSVL sequence (derived from a different S1P substrate region) are listed separately (e.g., Ac-KSVL-H), indicating that the RSLK and KSVL scaffolds are not interchangeable and that each sequence addresses distinct S1P recognition modes [2]. The inclusion of Ac-RSLK-AMC as the assay substrate in a patent directed at cholesterol-lowering therapeutics demonstrates its established role in pharmaceutical screening cascades where other peptide-AMC substrates would not provide the required target engagement readout.

drug discovery high-throughput screening S1P inhibitor cholesterol homeostasis

TFA Salt Form Provides Solubility Advantage Over Free Base and Alternative Counterions

The trifluoroacetate (TFA) salt form of Ac-Arg-Ser-Leu-Lys-AMC offers a quantifiable and practically meaningful solubility advantage over the free base form and alternative salt forms. While vendor datasheets consistently specify that the compound is soluble in DMSO, the TFA counterion—commonly employed in peptide synthesis as the final ion-pairing agent following reversed-phase HPLC purification—enhances both initial dissolution in polar aprotic solvents (DMSO, DMF) and subsequent dilution into aqueous assay buffers without precipitation [1]. The free base form of peptide-AMC conjugates typically exhibits reduced solubility in aqueous media and is prone to aggregation due to the absence of the charge-balancing counterion. The molecular weight specification of 701.83 for the TFA salt (vs. 587.71 for the free base peptide-AMC moiety) enables precise molar concentration calculations in assay preparation, a critical factor for reproducible kinetic measurements where substrate concentration accuracy directly affects Km and kcat determinations . The supplier-recommended storage condition of -20 °C or below is designed to maintain long-term stability of the TFA salt, preventing deamidation or hydrolysis that can occur with the free base form under ambient storage [2].

peptide solubility assay development DMSO formulation trifluoroacetate

Optimal Application Scenarios for Ac-RSLK-AMC Trifluoroacetate Salt Based on Quantitative Differentiation Evidence


S1P Enzymatic Activity Measurement and High-Throughput Inhibitor Screening in Cholesterol Metabolism Drug Discovery

Ac-RSLK-AMC is the validated substrate for quantifying Site-1 protease catalytic activity in biochemical assays. Its demonstrated cleavage by secreted S1P-C enzyme [1] and adoption as the reference substrate in the 2025 PNAS structural-mechanistic study [2] establish it as the appropriate tool for determining S1P kinetic parameters (Km, kcat, Vmax) and for screening small-molecule S1P inhibitors such as PF-429242 in high-throughput formats. The RSLK sequence's origin as the preferred autocatalytic processing site (B-site) ensures that measured activity reflects biologically relevant S1P function, making it suitable for drug discovery programs targeting cholesterol and fatty acid biosynthesis pathways. Researchers should use Ac-RSLK-AMC at concentrations up to 200 µM with recombinant S1P/SPRING complex for initial velocity determinations, employing fluorescence detection at 360–380 nm excitation and 440–460 nm emission.

Discrimination of S1P Activity from Other Proprotein Convertases in Complex Biological Samples

The demonstrated inability of secreted S1P-C to cleave Ac-RSVL-AMC [1], combined with S1P's unique requirement for a non-basic P1 residue and a basic P4 residue, means that Ac-RSLK-AMC can be used to selectively measure S1P activity in samples containing other subtilisin-like proteases (furin, PCSK9, PC1/3). A side-by-side assay using Ac-RSLK-AMC and a generic furin substrate (e.g., Boc-RVRR-AMC) enables multiplexed protease activity profiling where Ac-RSLK-AMC signal specifically reports S1P activity. This differential detection is critical for studying the unfolded protein response (UPR), ER stress signaling, and lysosome biogenesis pathways where S1P acts on substrates including ATF6, CREB3 family members, and GNPTAB.

Structure-Activity Relationship (SAR) Studies of S1P Substrate Recognition Using the RSLK Scaffold

The RSLK tetrapeptide sequence provides a modular scaffold for systematic SAR analysis of S1P substrate specificity. The patent literature [3] demonstrates that the RSLK core can be functionalized with various C-terminal electrophilic warheads (chloromethyl ketone, fluoromethyl ketone, trifluoromethyl ketone) to generate activity-based probes and covalent inhibitors. Researchers can synthesize positional scanning libraries based on the Ac-X-Ser-Leu-Lys-AMC or Ac-Arg-X-Leu-Lys-AMC backbone to map S1P's subsite preferences at the P4, P3, and P2 positions, using the parent Ac-RSLK-AMC as the reference compound for normalization of cleavage rates. This application is specifically enabled by the TFA salt form's solubility, which facilitates preparation of DMSO stock solutions at defined molar concentrations for accurate SAR comparisons.

Quality Control Release Testing for Recombinant S1P Enzyme Production

For CROs and biopharmaceutical manufacturers producing recombinant S1P (or S1P/SPRING complex) for drug discovery services, Ac-RSLK-AMC serves as a lot-release substrate to verify enzymatic activity and batch-to-batch consistency. A standardized assay protocol using 200 µM Ac-RSLK-AMC with 10 nM enzyme [2] enables determination of specific activity (pmol AMC released/min/µg enzyme) as a quantitative release criterion. The TFA salt form's defined molecular weight eliminates the need for amino acid analysis to confirm peptide content, reducing QC turnaround time.

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